molecular formula C10H6BrN3O B13220359 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B13220359
M. Wt: 264.08 g/mol
InChI Key: GCUOOAMSMQTDEF-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a hydroxyl group, and a carbonitrile group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized to produce the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile varies depending on its application:

Comparison with Similar Compounds

  • 2-Amino-4-hydroxyquinoline-3-carbonitrile
  • 2-Amino-7-chloro-4-hydroxyquinoline-3-carbonitrile
  • 2-Amino-7-iodo-4-hydroxyquinoline-3-carbonitrile

Comparison:

Biological Activity

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound's structural features suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H7BrN2O
Molecular Weight : 251.08 g/mol
IUPAC Name : this compound

The compound features a bromine atom, an amino group, and a hydroxyl group, which contribute to its unique reactivity and biological properties.

Synthesis

This compound can be synthesized through various methods, including:

  • Bromination of 4-Hydroxyquinoline : This involves treating 4-hydroxyquinoline with bromine under acidic conditions to introduce the bromine substituent.
  • Cyanation Reaction : The introduction of the cyano group can be achieved via nucleophilic substitution reactions using appropriate reagents such as sodium cyanide.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's effectiveness is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited selective toxicity towards various cancer cell lines, including colon adenocarcinoma (Colo205) and breast cancer (MCF7).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The study found that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria .
  • Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of quinoline derivatives in resistant cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards resistant cells .

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15)

InChI Key

GCUOOAMSMQTDEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N

Origin of Product

United States

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